Orthogonal Deprotection Sequence
Z-Glu(OtBu)-OMe provides a defined, orthogonal protection scheme that enables precise control over peptide elongation, differentiating it from analogs that lack this multi-layered selectivity. This is achieved through the use of three distinct protecting groups, each removable under unique and mutually exclusive conditions [1]. While direct comparative data for this specific compound is limited, the well-established class-level principles of protecting group chemistry provide a strong inference for its performance relative to a non-orthogonal analog like Z-Glu-OMe .
| Evidence Dimension | Orthogonal Deprotection Capability |
|---|---|
| Target Compound Data | Three orthogonal protecting groups: Z (N-terminal), OMe (α-carboxyl), OtBu (γ-carboxyl). |
| Comparator Or Baseline | Z-Glu-OMe (CAS 5672-83-3) contains only two protecting groups: Z (N-terminal) and OMe (both α- and γ-carboxyl). |
| Quantified Difference | The presence of the acid-labile OtBu group on Z-Glu(OtBu)-OMe allows for a selective, two-step deprotection of the γ-carboxyl group after peptide assembly, a functionality absent in the baseline compound. |
| Conditions | Inferred from standard peptide chemistry protocols: Z group is removed by hydrogenolysis or strong acid; OMe by saponification; OtBu by mild acidolysis (e.g., 95% TFA). |
Why This Matters
This orthogonal strategy minimizes side reactions and maximizes synthetic yield, which is critical for producing high-purity peptides for research or therapeutic applications.
- [1] Aapptec. (n.d.). Z-Glu(OMe)-OtBu. Retrieved from https://aapep.bocsci.com/. View Source
